DL-Isoleucine

Microbiological assay Amino acid isomer utilization Lactobacillus fermenti

DL-Isoleucine is the definitive racemic mixture containing L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine. Essential for chiral method validation, it provides the critical D-/L- enantiomer pair and diastereomeric alloisoleucine species required for system suitability testing. This is the required calibration standard for microbiological assays using Lactobacillus fermenti and the optimal feedstock for D-isoleucine synthesis. L-Isoleucine alone cannot substitute for these applications.

Molecular Formula C6H13NO2
Molecular Weight 131.2
CAS No. 2095501-92-9
Cat. No. B6265316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Isoleucine
CAS2095501-92-9
Molecular FormulaC6H13NO2
Molecular Weight131.2
Structural Identifiers
SMILESCCC(C)C(C(=O)O)N
InChIInChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility21.4 mg/mL at 25 °C, Soluble in water; Insoluble in ether, Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





DL-Isoleucine (CAS 2095501-92-9): Technical Baseline for Procurement of Racemic Isoleucine as a Diastereomeric Mixture Reference Standard


DL-Isoleucine (CAS 2095501-92-9), also indexed under the historical CAS 443-79-8, is a racemic mixture comprising four stereoisomers—L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine—derived from the presence of two chiral centers in the 2-amino-3-methylpentanoic acid backbone . As a non-proteinogenic racemate, it is supplied as a white to off-white crystalline solid with a decomposition melting point of approximately 290 °C and a water solubility of ~22.3 g/L at 25 °C [1]. It is predominantly utilized as an analytical reference standard, a synthetic intermediate for chiral resolution, and a defined component in microbiological assay media, distinct from the single-enantiomer L-isoleucine utilized in cell culture and nutritional applications [2].

Why DL-Isoleucine (CAS 2095501-92-9) Cannot Be Substituted with L-Isoleucine or Single Isomers in Analytical and Chiral Resolution Workflows


Substituting DL-isoleucine with L-isoleucine or a single enantiomer is technically invalid in defined applications because the racemic mixture provides a unique isomeric profile essential for method calibration and resolution validation. DL-Isoleucine contains four distinct stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile) . While L-isoleucine serves as a biologically active nutrient for mammalian cell culture, DL-isoleucine functions as a calibration standard in microbiological assays where total isomeric content must be quantified [1]. Furthermore, in chiral chromatography, the racemate is required to validate the resolving power of columns and methods; substituting a single enantiomer eliminates the challenging separation pair (e.g., L-isoleucine vs. D-alloisoleucine) and fails to demonstrate true method capability [2].

DL-Isoleucine (CAS 2095501-92-9): Quantified Differentiation in Microbiological Specificity, Chromatographic Resolution, and Synthetic Utility


Microbiological Utilization: DL-Isoleucine Enables Total Isomer Quantification Whereas L-Isoleucine Alone Fails Under Vitamin B6-Deficient Conditions

In microbiological growth assays using Lactobacillus fermenti strain 36, DL-isoleucine supports growth only in the presence of vitamin B6 cofactors, whereas L-isoleucine supports growth both with and without vitamin B6 supplementation [1]. This differential dependency enables the separate microbiological determination of L-isoleucine versus total isoleucine isomers in complex samples—a functional distinction that single-enantiomer L-isoleucine cannot provide as an analytical standard [1].

Microbiological assay Amino acid isomer utilization Lactobacillus fermenti

Capillary Electrophoresis Resolution: Baseline Separation of D- and L-Isoleucine Enantiomers Achieved with Resolution (Rs) of 2.0

Using capillary electrophoresis with contactless conductivity detection in a citric acid-zinc(II) medium, unmodified DL-isoleucine enantiomers (D- and L-isoleucine) were baseline separated within 8 minutes, achieving a resolution factor (Rs) of 2.0 [1]. This analytical performance establishes DL-isoleucine as a benchmark racemate for validating chiral separation methods; single enantiomers cannot provide the paired analyte necessary to demonstrate separation efficiency [1].

Chiral separation Capillary electrophoresis Enantiomeric purity

Enzymatic Resolution Yield: DL-Isoleucine as Substrate Enables D-Isoleucine Production at 97.4% Yield with >98% Optical Purity

When DL-isoleucine is employed as the starting substrate for enzymatic resolution via acylation followed by enantioselective hydrolysis, D-isoleucine is obtained with 97.4% yield and optical purity exceeding 98% [1]. This dual-enantiomer-containing substrate enables efficient production of the non-natural D-isomer, whereas L-isoleucine cannot serve as a precursor for D-isoleucine synthesis without additional racemization steps [1].

Enzymatic resolution Chiral synthesis D-amino acid production

Four-Isomer Composition: DL-Isoleucine Contains L-allo-Isoleucine and D-allo-Isoleucine, Enabling Maple Syrup Urine Disease (MSUD) Diagnostic Marker Validation

DL-Isoleucine contains L-alloisoleucine and D-alloisoleucine diastereomers, which are absent from purified L-isoleucine preparations [1]. L-Alloisoleucine is a pathognomonic diagnostic marker for Maple Syrup Urine Disease (MSUD), accumulating in plasma only when branched-chain α-ketoacid dehydrogenase activity is deficient [1]. The racemic DL-mixture provides the full stereoisomer panel required for method development and calibration of MSUD diagnostic assays, whereas L-isoleucine alone lacks the alloisoleucine isomers essential for specificity validation .

Inborn errors of metabolism Diagnostic biomarkers Alloisoleucine

DL-Isoleucine (CAS 2095501-92-9): Validated Application Scenarios for Analytical Reference Standards, Chiral Method Development, and Synthetic Feedstocks


Microbiological Assay Calibration for Total Isoleucine Isomer Quantification in Protein Hydrolysates and Food Matrices

DL-Isoleucine serves as the calibration standard in microbiological assays using Lactobacillus fermenti to quantify total isoleucine isomer content in protein hydrolysates and complex food samples. As established in Section 3, all four stereoisomers support bacterial growth in the presence of vitamin B6 cofactors, enabling a unified growth response curve that reflects total isoleucine isomers [1]. This application leverages the racemate's full stereoisomer complement—a property absent from single-enantiomer L-isoleucine—to provide accurate total isoleucine quantification in nutritional analysis and quality control workflows [1].

Chiral Stationary Phase Validation and System Suitability Testing in HPLC and Capillary Electrophoresis

DL-Isoleucine is the requisite test mixture for validating the resolving capability of chiral stationary phases and electrophoretic methods. The racemate provides the critical D-/L- enantiomer pair that must be baseline separated to demonstrate column performance, achieving resolution factors of Rs = 2.0 in optimized capillary electrophoresis systems [2]. It also contains the challenging diastereomeric alloisoleucine species that co-elute under non-optimized conditions, serving as a stringent test of method specificity [3]. L-Isoleucine alone cannot fulfill this system suitability function, as it lacks the paired enantiomer necessary to calculate resolution metrics [2].

Substrate for Enzymatic Resolution and D-Isoleucine Synthesis in Peptide Chemistry

DL-Isoleucine is the preferred starting material for producing D-isoleucine via enantioselective enzymatic resolution. The racemic mixture provides the requisite D-enantiomer substrate, which is selectively hydrolyzed following N-acetylation to yield D-isoleucine at 97.4% yield with >98% optical purity [4]. This synthetic route is employed in the preparation of D-amino acid-containing peptides and peptidomimetics, where the non-natural D-isoleucine residue confers enhanced proteolytic stability. L-Isoleucine cannot serve as a direct precursor for D-isoleucine synthesis without an additional racemization step, making the racemate the cost-effective feedstock of choice [4].

MSUD Diagnostic Method Development and Matrix-Matched Calibration Standard Preparation

DL-Isoleucine is utilized in clinical biochemistry laboratories to develop and validate LC-MS/MS methods for detecting L-alloisoleucine, the pathognomonic biomarker for Maple Syrup Urine Disease (MSUD). The racemic mixture provides all four stereoisomers—including the diagnostically critical L-alloisoleucine—enabling preparation of calibration standards and quality control materials that mimic the full isomeric profile encountered in patient plasma [5]. L-Isoleucine alone lacks alloisoleucine and cannot serve as an authentic matrix-matched calibrator for MSUD assay validation. Procurement of the racemate ensures method specificity can be demonstrated against the co-eluting isoleucine and alloisoleucine species .

Technical Documentation Hub

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